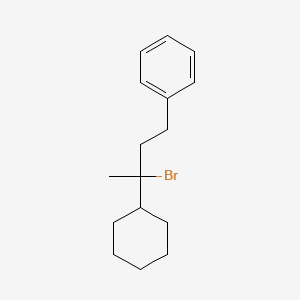![molecular formula C23H18Cl2N2O2 B14223605 N,N'-[4,5-Dichloro-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide CAS No. 820246-28-4](/img/structure/B14223605.png)
N,N'-[4,5-Dichloro-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[4,5-Dichloro-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide is a synthetic organic compound characterized by its unique molecular structure This compound features a phenylene core substituted with dichloro and prop-2-en-1-yl groups, and two benzamide moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[4,5-Dichloro-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with 4,5-dichloro-1,2-phenylenediamine and benzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond.
Procedure: The 4,5-dichloro-1,2-phenylenediamine is reacted with benzoyl chloride under reflux conditions to form the dibenzamide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-[4,5-Dichloro-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the amide groups to amines.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with various functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
N,N’-[4,5-Dichloro-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism by which N,N’-[4,5-Dichloro-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-[4,5-Dichloro-1,2-phenylene]dibenzamide
- N,N’-[4,5-Dichloro-3-methyl-1,2-phenylene]dibenzamide
- N,N’-[4,5-Dichloro-3-ethyl-1,2-phenylene]dibenzamide
Uniqueness
N,N’-[4,5-Dichloro-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
820246-28-4 |
|---|---|
Molekularformel |
C23H18Cl2N2O2 |
Molekulargewicht |
425.3 g/mol |
IUPAC-Name |
N-(2-benzamido-4,5-dichloro-3-prop-2-enylphenyl)benzamide |
InChI |
InChI=1S/C23H18Cl2N2O2/c1-2-9-17-20(25)18(24)14-19(26-22(28)15-10-5-3-6-11-15)21(17)27-23(29)16-12-7-4-8-13-16/h2-8,10-14H,1,9H2,(H,26,28)(H,27,29) |
InChI-Schlüssel |
YPCGQCRLVXQHEL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=C(C(=CC(=C1Cl)Cl)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(2-Ethylhexyl)oxy]carbonyl}nonadec-4-enoate](/img/structure/B14223523.png)
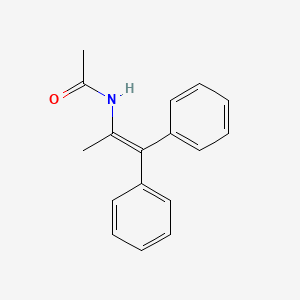
![1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-phenyl-](/img/structure/B14223532.png)
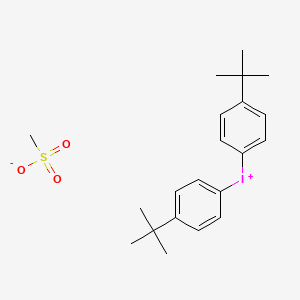
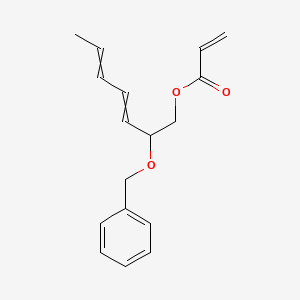
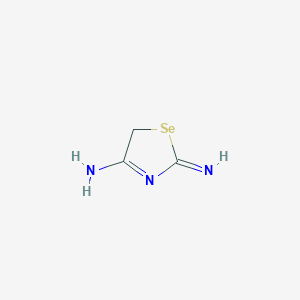
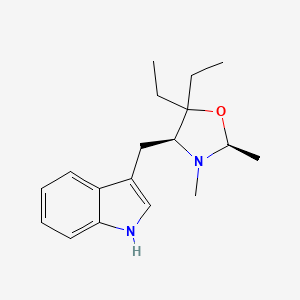
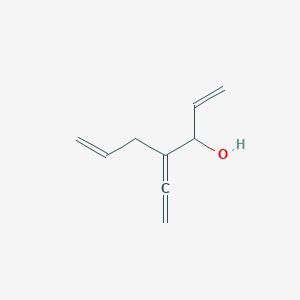
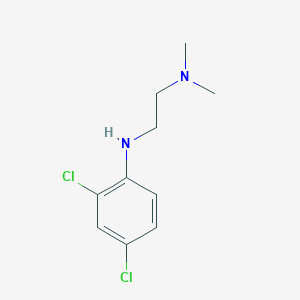
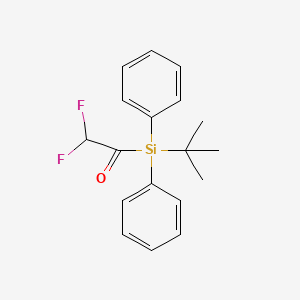
![2-[(2-{[2-(Chloromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14223595.png)
![(1R,2R,5R,6R)-9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14223603.png)
![2-Hydroxy-1-[(prop-2-en-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14223606.png)
